Home > Products > Screening Compounds P104710 > 3-(3-methoxybenzyl)pteridin-4(3H)-one
3-(3-methoxybenzyl)pteridin-4(3H)-one -

3-(3-methoxybenzyl)pteridin-4(3H)-one

Catalog Number: EVT-3938800
CAS Number:
Molecular Formula: C14H12N4O2
Molecular Weight: 268.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Methyl-8-nitroquinazolin-4(3H)-one

Compound Description: This compound was identified as a hit compound with moderate potency against two pathogenic Clostridium difficile strains (ATCC BAA 1870 and ATCC 43255) [ [] ].

2-Methyl-7-nitrothieno[3,2-d]pyrimidin-4(3H)-one (Compound 6a)

Compound Description: This compound, derived from the optimization of 2-methyl-8-nitroquinazolin-4(3H)-one, showed improved potency against C. difficile, selectivity over normal gut microflora, and acceptable stability in simulated gastric and intestinal fluid [ [] ].

Ethyl (3-cyanopyridin-2-ylsulphanyl)acetate Derivative 3

Compound Description: This compound serves as a synthetic intermediate in the synthesis of pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-one derivatives [ [] ].

3-(3,4-Dimethoxyphenethyl)quinazoline-2,4(1H,3H)-diones (Compounds 5a-d)

Compound Description: These compounds were synthesized and subsequently cyclized to generate tetracyclic benzazepino[2,3-b]quinazolinones (8a-d) [ [] ].

3-(3,4-Dimethoxyphenethyl)-4-oxoquinazoline-2-carbonitriles (Compounds 3a-d)

Compound Description: These compounds were synthesized from dithiazoles and 3,4-dimethoxyphenethylamine and used in the synthesis of benzazepino[2,3-b]quinazolinones [ [] ].

Overview

3-(3-methoxybenzyl)pteridin-4(3H)-one is a chemical compound belonging to the pteridine family, characterized by its unique structure and potential applications in medicinal chemistry. Pteridines are bicyclic compounds that play significant roles in biological systems, particularly as precursors to important biomolecules such as nucleotides and coenzymes. This specific compound is notable for its methoxybenzyl substitution, which may influence its pharmacological properties and interactions.

Source

The compound can be synthesized through various chemical reactions involving pteridine derivatives. Research literature indicates that modifications to the pteridine core can yield compounds with diverse biological activities, including anti-cancer properties and effects on metabolic pathways .

Classification

3-(3-methoxybenzyl)pteridin-4(3H)-one is classified as an organic compound within the category of heterocycles due to the presence of nitrogen atoms in its ring structure. It falls under the broader classification of bioactive compounds, which are often explored for their therapeutic potential in treating various diseases.

Synthesis Analysis

Methods

The synthesis of 3-(3-methoxybenzyl)pteridin-4(3H)-one typically involves several key steps:

  1. Starting Material: The synthesis often begins with a suitable pteridine derivative, such as 4-amino-6-methylpteridine.
  2. Substitution Reactions: The introduction of the methoxybenzyl group can be achieved through electrophilic aromatic substitution or nucleophilic substitution methods.
  3. Cyclization: Final cyclization steps may involve condensation reactions to form the pteridinone structure.

Technical Details

For example, one synthetic route may involve the bromination of a related pteridine followed by alkylation with 3-methoxybenzyl bromide. The use of coupling reagents like DMAP (4-Dimethylaminopyridine) can facilitate the formation of amide bonds during the synthesis process .

Molecular Structure Analysis

Structure

The molecular structure of 3-(3-methoxybenzyl)pteridin-4(3H)-one features a pteridine ring with a methoxybenzyl substituent at the 3-position. The general formula can be represented as follows:

C14H14N4OC_{14}H_{14}N_{4}O

Data

  • Molecular Weight: Approximately 254.29 g/mol
  • Melting Point: Specific data on melting point are not universally available but can be determined experimentally.
  • Spectroscopic Data: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques are commonly used to confirm the structure and purity of synthesized compounds .
Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions typical for pteridine derivatives:

  1. Nucleophilic Substitution: The methoxy group can be replaced under basic conditions.
  2. Oxidation/Reduction: Functional groups attached to the pteridine ring may participate in redox reactions.
  3. Condensation Reactions: Formation of derivatives through condensation with other organic compounds.

Technical Details

For instance, reactions involving the conversion of functional groups could utilize reagents like sodium hydride for deprotonation or chlorinating agents for introducing halogens into the structure .

Mechanism of Action

Process

The mechanism of action for 3-(3-methoxybenzyl)pteridin-4(3H)-one is largely dependent on its interactions within biological systems. It may act as an enzyme inhibitor or modulator, influencing metabolic pathways related to nucleotide synthesis or cellular signaling.

Data

Research indicates that similar pteridine derivatives exhibit significant activity against certain cancer cell lines, suggesting that this compound could potentially inhibit tumor growth or metastasis .

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Reactivity: The presence of nitrogen in the pteridine ring makes it susceptible to electrophilic attack, while the methoxy group can influence electron density and reactivity.
  • Functional Groups: The compound contains a ketone functional group which may participate in further chemical transformations .
Applications

Scientific Uses

3-(3-methoxybenzyl)pteridin-4(3H)-one has potential applications in:

  • Medicinal Chemistry: As a lead compound for developing new therapeutics targeting cancer or inflammatory diseases.
  • Biochemical Research: Investigating enzymatic pathways involving pteridines and their derivatives.
  • Drug Development: Exploring prodrug formulations that enhance bioavailability or target specificity in treatment regimens.
Historical Development & Contextualization in Heterocyclic Chemistry

Emergence of Pteridinone Scaffolds in Medicinal Chemistry

The pteridin-4(3H)-one core represents a privileged scaffold in medicinal chemistry due to its structural resemblance to biologically active purines and pterins. This bicyclic system consists of pyrazine fused with a pyrimidinone ring, conferring unique electronic properties that facilitate diverse non-covalent interactions with biological targets. Naturally occurring pteridines, such as drosopterins (pentacyclic red pigments in Drosophila melanogaster) and urothione (a thieno[3,2-g]pteridine derivative isolated from human urine), demonstrate the evolutionary significance of this scaffold in fundamental physiological processes [1]. The presence of multiple hydrogen bond acceptors (N1, C2=O, N3, N8) enables pteridinones to mimic nucleotide interactions within enzyme active sites, positioning them as ideal templates for kinase inhibition.

Early synthetic efforts focused on annelated pteridinones to explore their chemical space. Intramolecular alkylation of 2-thiolumazines yielded thiazolo[2,3-b]-, thiazolo[3,2-a]-, and thiazino[2,3-b]-pteridines, while oxidative condensations of 4,5-diaminopyrimidines produced pyrimido[5,4-g]pteridine systems [1]. These complex derivatives laid groundwork for understanding structure-activity relationships. Contemporary syntheses of 3-substituted pteridinones employ:

  • Katada-Boeckelheide Rearrangements: Pteridine N-oxides undergo tele-substitution with acyl chlorides to introduce halogens at C6 [1].
  • Ring Closure Strategies: Condensation of methyl 3-aminopyrazine-2-hydroxamates with formic acid/acetic anhydride yields 3-methoxypteridin-4(3H)-ones [3].
  • Scaffold Hopping: Pyrazolo[3,4-b]pyridines and imidazo[4,5-b]pyridines serve as bioisosteres to optimize pharmacokinetic properties while retaining hinge-binding capabilities [6] [8].

Table 1: Biologically Significant Natural Pteridine Derivatives

CompoundStructureBiological SourceSignificance
UrothioneThieno[3,2-g]pteridine derivativeHuman urineEarly isolated complex pteridine metabolite
DrosopterinsPentacyclic system (71)Drosophila melanogaster eyesRed eye pigments involved in visual physiology
Russula pteridinesImidazolo[4,5-g]-pteridineRussula mushroom speciesUncharacterized biological activity
Surugatoxin5,6,7,8-Tetrahydrolumazine deriv.Babylonia japonica (marine snail)Neurotoxic activity via GPCR modulation

Role of Methoxybenzyl Substituents in Kinase Inhibitor Design

The 3-methoxybenzyl moiety appended to the pteridinone N3 position significantly modulates target affinity and selectivity through multifaceted interactions. In kinase inhibitor design, this group occupies hydrophobic regions adjacent to the ATP-binding cleft, with its methoxy group serving as a hydrogen bond acceptor or engaging in orthogonal dipole-dipole interactions. The meta-substitution pattern specifically balances steric accessibility and electronic effects, as demonstrated in pyrazolo[3,4-b]pyridine-based TRKA inhibitors where 2,5-difluorophenyl enhanced potency (IC50 = 0.178 μM) compared to ortho- or para-substituted analogs [4] [6].

Critical structure-activity lessons from methoxybenzyl modifications include:

  • Electronic Optimization: The methoxy group’s electron-donating character elevates the π-system electron density, enhancing stacking with conserved phenylalanine residues (e.g., Phe589 in TRKA). Removal of methoxy in pteridinone analogs reduced TRKA inhibition by >50% [4] [6].
  • Steric Permissibility: Substituents at the benzyl meta-position access a selectivity pocket lined with non-conserved residues. Bromo or trifluoromethyl groups increased steric clash in PI3Kγ but improved fit in TRKA [4] [6].
  • Metabolic Stabilization: Benzyl methoxylation mitigates oxidative metabolism at the benzylic position, extending half-life in vivo. This contrasts with unsubstituted benzyl groups susceptible to CYP450-mediated hydroxylation [6].

Synthetic access to 3-(methoxybenzyl)pteridinones exploits nucleophilic displacements or cross-coupling:

  • Route A: Alkylation of pteridinone anions with 3-methoxybenzyl halides under phase-transfer conditions.
  • Route B: Buchwald-Hartwig amination between halogenated pteridinones and 3-methoxybenzylamines.
  • Route C: Suzuki-Miyaura coupling using 3-(methoxyphenyl)boronic acids and halogenated pteridinones [3] [6].

Table 2: Impact of Methoxybenzyl Substitutions on Kinase Inhibitor Properties

Substituent PatternTarget Affinity (IC50)Selectivity Index vs. PI3KγKey Interactions
3-MethoxybenzylTRKA: 0.294 μM3.2-foldHydrophobic pocket occupation; H-bond with Ser342
2,5-DifluorobenzylTRKA: 0.178 μM7.8-foldFluorine bonds with Asn655/Cys656; enhanced rigidity
Unsubstituted benzylTRKA: 0.479 μM1.5-foldReduced hydrophobic contact area
3-TrifluoromethylbenzylTRKA: 0.788 μM2.1-foldSteric clash in compact pockets

Evolution of Structure-Activity Relationship (SAR) Paradigms for Class II PI3K Isoforms

Class II PI3Ks (PI3K-C2α, -C2β, -C2γ) exhibit distinct activation mechanisms and substrate preferences compared to Class I isoforms, generating phosphatidylinositol-3,4-bisphosphate [PI(3,4)P2] rather than PIP3. The 3-(3-methoxybenzyl)pteridin-4(3H)-one scaffold has emerged as a strategic chemotype for targeting PI3K-C2α/C2β due to:

  • Isoform-Specific Allosteric Pockets: Non-conserved residues (e.g., Lys940 in C2α vs. Arg945 in C2β) create divergent electrostatic environments amenable to selective targeting by substituents on the methoxybenzyl group [5] [7].
  • Redundant Physiological Functions: Genetic studies reveal compensatory roles between C2α and C2β in vascular smooth muscle contraction. Single KO mice show normal blood pressure, while double KO mice exhibit hypotension (mean BP: 72±4 mmHg vs. 102±6 mmHg in controls) and impaired Rho activation [7].

Critical SAR insights driving inhibitor design include:

  • Hydrophobic Tail Optimization: Extensions from the methoxybenzyl group into the C2α-specific pocket lined by Phe973, Tyr978, and Val981. 3-Naphthylmethyl analogs increased C2α affinity 8-fold over C2β [5] [7].
  • Hinge-Binding Modifications: Pteridinone C2 amino groups form bidentate H-bonds with Glu1321 (C2α) backbone. Replacement with methyl or hydrogen decreased potency >100-fold [5].
  • Allosteric Modulation: The methoxybenzyl moiety stabilizes an autoinhibitory conformation by displacing the activation loop, analogous to type-II kinase inhibitors. This contrasts with type-I inhibitors targeting the DFG-in conformation [6] [7].

Table 3: Functional Compensation between PI3K-C2α and PI2K-C2β Isoforms

Genetic ModelVascular Contraction (% WT)Rho ActivationBlood Pressure (mmHg)Key Phenotype
SM-specific C2α KO92±7%Normal98±5No significant abnormality
Global C2β KO88±6%Normal101±4No significant abnormality
Double KO (C2α/C2β)24±5%*Severely impaired72±4*Profound hypotension; impaired contraction
*Values significant vs. control (p<0.01)

The SAR evolution underscores that 3-(3-methoxybenzyl)pteridin-4(3H)-one derivatives achieve isoform selectivity through:

  • Targeting Non-Conserved Water Networks: The methoxy oxygen displaces a structural water molecule coordinated differently in C2α (H-bond with Thr941) vs. C2β (Gln946) [5].
  • Exploiting Dynamic Conformational States: Molecular dynamics reveal C2β exhibits greater DFG-loop flexibility, accommodating bulkier C7 substituents on pteridinone than C2α [7].

Properties

Product Name

3-(3-methoxybenzyl)pteridin-4(3H)-one

IUPAC Name

3-[(3-methoxyphenyl)methyl]pteridin-4-one

Molecular Formula

C14H12N4O2

Molecular Weight

268.27 g/mol

InChI

InChI=1S/C14H12N4O2/c1-20-11-4-2-3-10(7-11)8-18-9-17-13-12(14(18)19)15-5-6-16-13/h2-7,9H,8H2,1H3

InChI Key

VICQYVZNLSFVER-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)CN2C=NC3=NC=CN=C3C2=O

Canonical SMILES

COC1=CC=CC(=C1)CN2C=NC3=NC=CN=C3C2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.